2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s quinoline core suggests potential biological activity, making it a candidate for studies in drug discovery and development.
Medicine: Potential therapeutic applications could include the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-methyl-2-nitrophenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts for coupling reactions, and specific conditions such as elevated temperatures and inert atmospheres to ensure the reactions proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines, which can further react to form different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the N-(4-methyl-2-nitrophenyl) group, which may result in different biological activity.
N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide: Lacks the 3,4-dimethoxyphenyl group, potentially altering its chemical reactivity and applications.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and N-(4-methyl-2-nitrophenyl) groups in 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide makes it unique, as these groups can confer specific chemical and biological properties that are not present in similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-15-8-10-20(22(12-15)28(30)31)27-25(29)18-14-21(26-19-7-5-4-6-17(18)19)16-9-11-23(32-2)24(13-16)33-3/h4-14H,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACIOMNDTXREJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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